Thiothiamine

Neuroscience Biochemistry Enzyme Inhibition

Thiothiamine (CAS 299-35-4) is a unique non-convertible thiamine analog that directly inhibits glutamate decarboxylase (GAD) for specific GABA pathway studies. As the official Thiamine EP Impurity E, it is indispensable for ANDA/NDA analytical validation. Its role as a late-stage vitamin B1 synthesis intermediate offers cost and sustainability advantages. Unlike prodrug analogs, Thiothiamine is not metabolized to thiamine, ensuring unambiguous experimental outcomes. Procure high-purity, pharmacopeial-compliant reference material to support regulatory submissions and breakthrough CNS research.

Molecular Formula C12H16N4OS2
Molecular Weight 296.4 g/mol
CAS No. 299-35-4
Cat. No. B128582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothiamine
CAS299-35-4
Synonyms3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione;  SB;  Thiamin Thiothiazolone;  Thiothiamin;  3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-4-thiazoline-2-thione;  Thioxothiamine;  Thiami
Molecular FormulaC12H16N4OS2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
InChIInChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
InChIKeySQOCQQPFEFRKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiothiamine (CAS 299-35-4): A Key Thiamine Analog for Procurement, Quality Control, and Metabolic Research


Thiothiamine (CAS 299-35-4, C₁₂H₁₆N₄OS₂, MW 296.41 g/mol) is a sulfur-containing structural analog of the essential vitamin B1 (thiamine), distinguished by the replacement of a carbon atom with a sulfur atom in the thiazole ring [1]. It is widely recognized in pharmacopoeias as Thiamine EP Impurity E and serves as a crucial intermediate in the industrial synthesis of vitamin B1 [2][3]. This compound is not merely a structural variant; it possesses distinct biochemical activities, including the inhibition of glutamate decarboxylase (GAD), which directly impacts central nervous system (CNS) biochemistry [4].

Thiothiamine (299-35-4): Why Generic Substitution with Other Thiamine Analogs Fails to Ensure Experimental and Regulatory Fidelity


Substituting Thiothiamine with other thiamine analogs or derivatives without rigorous justification introduces significant scientific and operational risk. Unlike thiamine disulfide derivatives (e.g., sulbutiamine, allithiamine) which are designed for enhanced bioavailability and are metabolically converted to active thiamine in vivo [1], Thiothiamine demonstrates a distinct biological activity profile, including the potent inhibition of glutamate decarboxylase, an effect not shared by the parent vitamin [2]. Furthermore, its physical properties, such as a specific melting point range (238-239 °C) , and its critical, regulated role as Thiamine EP Impurity E [3] in pharmaceutical quality control are not replicated by other thiamine-related compounds. The failure of liver homogenates to convert Thiothiamine to thiamine further underscores its unique metabolic fate, differentiating it from pro-vitamin B1 analogs [4]. Therefore, generic substitution cannot guarantee equivalent outcomes in biochemical research, analytical chemistry, or industrial process development.

Thiothiamine (CAS 299-35-4) Product-Specific Quantitative Evidence Guide: Procurement and Selection Metrics


Thiothiamine vs. Thiamine: Unique Glutamate Decarboxylase (GAD) Inhibitory Activity

Unlike thiamine, which is a cofactor, Thiothiamine acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis. This activity is a primary differentiator, with Thiothiamine decreasing GABA concentration in brain tissue, whereas thiamine does not exhibit this direct inhibitory effect . While an exact IC50 value is not reported in the accessed literature, the qualitative and functional difference is profound, establishing Thiothiamine as a biochemical probe for GABAergic systems, a role thiamine cannot fulfill [1].

Neuroscience Biochemistry Enzyme Inhibition

Thiothiamine vs. Thiamine Disulfide Derivatives: Non-Conversion to Bioavailable Thiamine in Liver Homogenates

In contrast to thiamine disulfide derivatives (e.g., sulbutiamine, allithiamine) which are designed as prodrugs for enhanced bioavailability, research demonstrates that Thiothiamine is not converted to active thiamine in rat liver homogenates. After 4 days of pre-treatment with cysteine or menadione, liver homogenates showed no increase in oxygen uptake when shaken with Thiothiamine for 1.5-2 hours [1]. This establishes Thiothiamine as metabolically stable in this context, unlike its disulfide counterparts.

Metabolism Pharmacology In Vitro Assay

Thiothiamine vs. Generic Vitamin B1: Distinct Physical Property for Analytical Identification and Quality Control

The physical properties of Thiothiamine provide a clear, quantifiable differentiator from the parent compound, thiamine. Thiothiamine exhibits a specific melting point range of 238-239 °C . This contrasts sharply with thiamine hydrochloride (monohydrate), which has a melting point range of 164-166 °C [1]. This significant difference is a cornerstone for analytical identification and purity assessment in quality control laboratories.

Analytical Chemistry Quality Control Pharmaceuticals

Thiothiamine vs. Other Thiamine Impurities: Critical Role as EP Impurity E in Regulatory Compliance

Within the pharmaceutical industry, Thiothiamine is not a generic impurity but a specifically defined entity: Thiamine EP Impurity E. Its use is mandated by major pharmacopoeias including the USP, EMA, JP, and BP for the quality control of thiamine drug products [1]. This regulatory designation separates it from other potential impurities and analogs, as it is the required reference standard for demonstrating purity and stability in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) .

Pharmaceutical QC Regulatory Affairs Analytical Development

Thiothiamine vs. Alternative Intermediates: High-Yield Synthesis Pathway for Industrial Vitamin B1 Production

In the industrial synthesis of vitamin B1, Thiothiamine is a crucial intermediate. A patented synthesis process claims a high-yield route to obtain this specific compound, which is then used for the subsequent production of thiamine [1]. While a direct quantitative yield comparison to all other synthetic routes (e.g., acrylonitrile formyl pyrimidine route) is not provided in the patent, the process is presented as an improvement with advantages of simple steps, high yield, reduced waste, and lower cost [2], underscoring its industrial relevance over less optimized intermediates.

Process Chemistry Industrial Synthesis Vitamins

Thiothiamine (299-35-4): Validated Research and Industrial Application Scenarios


Neuroscience Research: Probing GABAergic Pathways with a Stable GAD Inhibitor

Use Thiothiamine as a non-convertible, direct inhibitor of glutamate decarboxylase to study GABA synthesis and its impact on neuronal function in vitro and in vivo. This scenario leverages the compound's unique neurochemical activity, which is not shared by thiamine or its bioavailable derivatives . This allows for the specific modulation of GABA levels without confounding activation of thiamine-dependent metabolic pathways.

Pharmaceutical Quality Control: Quantifying Thiamine EP Impurity E for Regulatory Compliance

Employ high-purity Thiothiamine as a certified reference standard (Thiamine EP Impurity E) for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify this specific impurity in thiamine active pharmaceutical ingredients (APIs) and finished drug products [1]. This application is critical for meeting the requirements of global pharmacopoeias and ensuring successful ANDA and NDA submissions .

Industrial Process Chemistry: Sourcing a Key Intermediate for Cost-Effective Vitamin B1 Synthesis

Procure Thiothiamine for use as a late-stage intermediate in the synthesis of vitamin B1 or related compounds. Its established role in an optimized, high-yield patent process makes it a strategic procurement choice for scaling up manufacturing, potentially reducing overall production costs and improving environmental sustainability compared to routes using less efficient intermediates [2].

Metabolic Research: Investigating Thiamine-Dependent Pathways with a Non-Convertible Analog Probe

Utilize Thiothiamine in metabolic studies as a stable, non-convertible analog of thiamine. Unlike other analogs that act as prodrugs, evidence shows that Thiothiamine is not metabolically converted to thiamine in liver homogenates [3]. This property makes it an ideal tool for distinguishing between the direct effects of thiamine analogs and the downstream effects of their conversion to the active cofactor.

Technical Documentation Hub

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